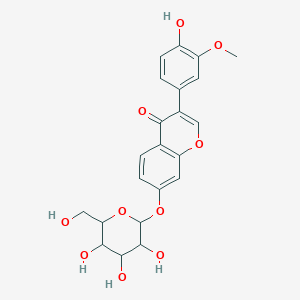
4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-3-(4-hydroxy-3-méthoxyphényl)- est un composé organique complexe qui appartient à la classe des flavonoïdes. Les flavonoïdes sont connus pour leurs activités biologiques diverses et se retrouvent couramment dans diverses plantes. Ce composé se caractérise par sa structure unique, qui comprend un noyau de benzopyranone, un groupe glucopyranosyle et un groupe hydroxy-méthoxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-3-(4-hydroxy-3-méthoxyphényl)- implique généralement plusieurs étapes, y compris la formation du noyau de benzopyranone, la glycosylation pour introduire le groupe glucopyranosyle, et la fixation du groupe hydroxy-méthoxyphényl. Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et divers catalyseurs pour faciliter la formation des liaisons souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie et la cristallisation sont souvent utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de quinones ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites correspondantes.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur le cycle phényle, où différents substituants peuvent être introduits.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents nitrants.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des flavonoïdes dans diverses réactions chimiques.
Biologie
Biologiquement, le 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-3-(4-hydroxy-3-méthoxyphényl)- est étudié pour ses activités antioxydantes, anti-inflammatoires et antimicrobiennes potentielles. Ces propriétés en font un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine
En médecine, les avantages potentiels pour la santé du composé sont explorés, en particulier son rôle dans la prévention ou le traitement des maladies liées au stress oxydatif et à l’inflammation.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de produits naturels, de compléments alimentaires et de cosmétiques en raison de ses propriétés bioactives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoids in various chemical reactions.
Biology
Biologically, 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential health benefits are explored, particularly its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry
Industrially, this compound may be used in the development of natural products, dietary supplements, and cosmetics due to its bioactive properties.
Mécanisme D'action
Le mécanisme d’action du 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-3-(4-hydroxy-3-méthoxyphényl)- implique son interaction avec diverses cibles moléculaires et voies. Il peut exercer ses effets en piégeant les radicaux libres, en modulant l’activité enzymatique et en influençant les voies de signalisation liées à l’inflammation et à la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Quercétine : Un autre flavonoïde avec des propriétés antioxydantes similaires.
Kaempférol : Connu pour ses activités anti-inflammatoires et anticancéreuses.
Lutéoline : Exhibe de forts effets antioxydants et anti-inflammatoires.
Unicité
Ce qui distingue le 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-3-(4-hydroxy-3-méthoxyphényl)-, c’est sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique uniques par rapport à d’autres flavonoïdes.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRXECKTMWGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
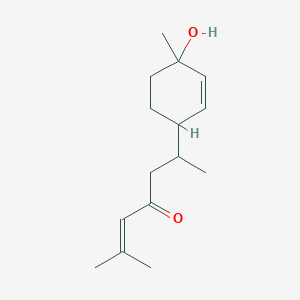
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
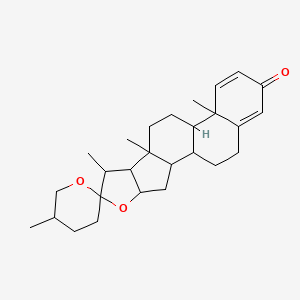


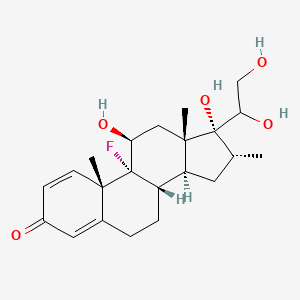
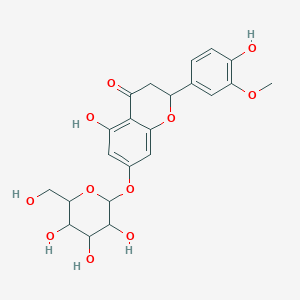
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
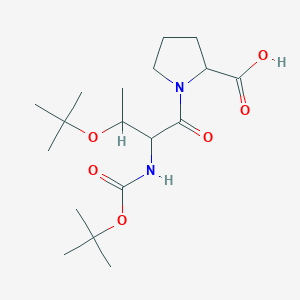

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
